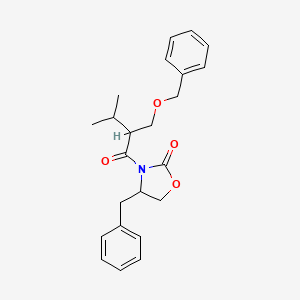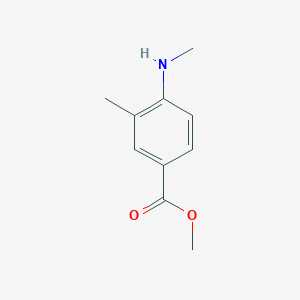
3-Methyl-4-methylamino-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylamino-benzoic acid methyl ester is an organic compound with a molecular formula of C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylamino-benzoic acid methyl ester typically involves the esterification of 3-Methyl-4-methylamino-benzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the purification of the product can be achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-methylamino-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the aromatic ring.
Major Products
Oxidation: 3-Methyl-4-methylamino-benzoic acid.
Reduction: 3-Methyl-4-methylamino-benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Methyl-4-methylamino-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-methylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylamino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure but lacks the ester group.
4-Aminobenzoic acid methyl ester: Similar ester group but different substitution pattern on the aromatic ring.
3-Methylbenzoic acid methyl ester: Similar ester group but lacks the amino group.
Uniqueness
3-Methyl-4-methylamino-benzoic acid methyl ester is unique due to the presence of both a methylamino group and an ester group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 3-methyl-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(10(12)13-3)4-5-9(7)11-2/h4-6,11H,1-3H3 |
InChI Key |
KXLKPUTVQXKMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



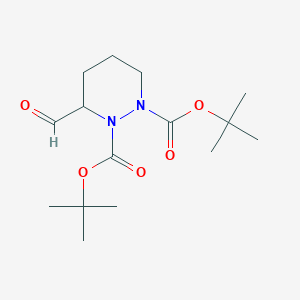


![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
![5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B12276768.png)
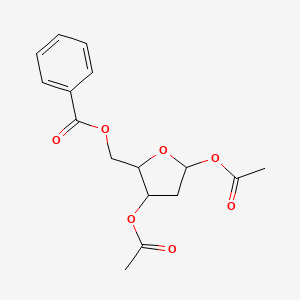

![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)
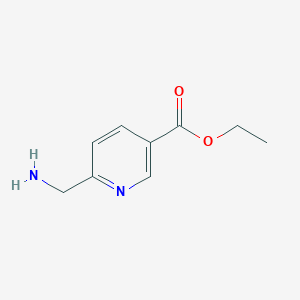
![3-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12276802.png)


